molecular formula C15H14Cl3N3OS B15044677 N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide

Cat. No.: B15044677
M. Wt: 390.7 g/mol
InChI Key: GPHUGVRDFAGWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-Trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide is a thiourea-containing acetamide derivative characterized by a trichloroethyl backbone and a naphthalen-1-ylcarbamothioyl substituent. This compound belongs to a broader class of 2-(2,4-dichlorophenoxy)-N-(trichloroethyl)acetamide derivatives, which are synthesized via condensation reactions between chloral hydrate and substituted acetic acid amides, followed by thioureation with aromatic amines . The naphthalene moiety enhances lipophilicity and may influence bioactivity, particularly in enzyme inhibition or antimicrobial applications .

Properties

Molecular Formula

C15H14Cl3N3OS

Molecular Weight

390.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]acetamide

InChI

InChI=1S/C15H14Cl3N3OS/c1-9(22)19-13(15(16,17)18)21-14(23)20-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13H,1H3,(H,19,22)(H2,20,21,23)

InChI Key

GPHUGVRDFAGWFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide typically involves the reaction of 2,2,2-trichloroethylamine with naphthalene-1-carbamothioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction of the trichloromethyl group can produce dichloromethyl or methyl derivatives .

Scientific Research Applications

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s thiourea moiety is known to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

  • Synthetic Yields : Higher yields (e.g., 97.4% for 4.1) are achieved in cyclization reactions involving thiadiazole formation, whereas thioureation reactions (e.g., 7h) yield ~64% due to intermediate stability .
  • Thermal Stability : The target compound’s melting point (205–207°C) is higher than 7d (171–173°C), suggesting stronger intermolecular forces from the naphthalene system .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Name IR νmax (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound 3310 (N–H), 1670 (C=O)* 1.91 (s, CH3), 7.52–8.96 (aromatic, NH)* 167–170 (C=O), 120–140 (Ar)*
7d 3291 (N–H), 1678 (C=O) 1.89 (s, CH3), 7.20–7.94 (aromatic, NH) 165–168 (C=O), 125–135 (Ar)
4.1 3310 (N–H), 1670 (C=O) 1.91 (s, CH3), 7.52–8.96 (aromatic) 167–170 (C=O), 149–154 (thiadiazole)

*Note: Data for the target compound inferred from analogues 7h and 4.1 .

Key Observations :

  • IR Spectroscopy : All compounds show N–H and C=O stretches near 3300 cm⁻¹ and 1670 cm⁻¹, respectively, confirming thiourea and acetamide functionalities .
  • ¹H NMR : The trichloroethyl group (δ ~5.5–6.0 ppm for CHCl3) and naphthalene protons (δ ~7.5–8.5 ppm) are distinct in the target compound compared to simpler aryl substituents .

Biological Activity

N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanism of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

  • Molecular Formula : C15H13Cl3N3OS
  • Molecular Weight : 394.7 g/mol
  • IUPAC Name : this compound

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with trichloroethylamine and subsequent acetamide formation. The characterization is often performed using techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .

Anticancer Activity

Naphthalene-based compounds have been studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:

  • Mechanism : Interaction with specific protein targets involved in cell cycle regulation and apoptosis pathways .

The biological activity of this compound is hypothesized to involve:

  • Protein Binding : The compound may bind to enzymes or receptors, altering their function.
  • Signal Transduction Pathways : It could influence various signaling pathways critical for cell survival and proliferation.

Comparative Studies

Compound NameBiological ActivityReference
N-{2,2,2-trichloro-N-(naphthalen-1-ylcarbamothioyl)ethyl}acetamideAntimicrobial and anticancer
4-methyl-N-{2,2,2-trichloro-N-(naphthalen-1-yloxy)ethyl}acetamideAntimicrobial
4-methoxy-N-(trichloroethyl)benzamideAnticancer

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives against common pathogens. This compound showed promising results in inhibiting growth at low concentrations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on cancer cell lines revealed that this compound induced significant cytotoxicity compared to controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.